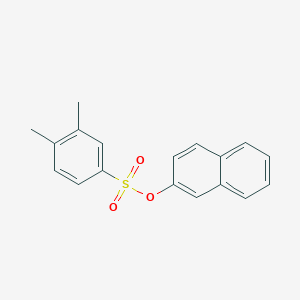![molecular formula C17H23N5O B7358195 2-[6-[3-(dimethylamino)pyrrolidin-1-yl]pyridin-3-yl]-4-ethyl-1H-pyrimidin-6-one](/img/structure/B7358195.png)
2-[6-[3-(dimethylamino)pyrrolidin-1-yl]pyridin-3-yl]-4-ethyl-1H-pyrimidin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[6-[3-(dimethylamino)pyrrolidin-1-yl]pyridin-3-yl]-4-ethyl-1H-pyrimidin-6-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as DMXAA or ASA404 and has been studied for its anti-cancer, anti-inflammatory, and anti-viral properties.
Wirkmechanismus
DMXAA acts by activating the immune system and inducing the production of cytokines, which are signaling molecules that play a crucial role in the immune response. DMXAA has been found to activate the STING pathway, which leads to the production of interferon and other cytokines. This activation of the immune system leads to the destruction of cancer cells and the inhibition of viral replication.
Biochemical and Physiological Effects:
DMXAA has been found to have various biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. DMXAA has also been found to inhibit the formation of new blood vessels, which is crucial for the growth and spread of cancer cells. Additionally, DMXAA has been found to reduce inflammation and pain by inhibiting the production of prostaglandins, which are inflammatory molecules.
Vorteile Und Einschränkungen Für Laborexperimente
DMXAA has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. DMXAA has also been found to have low toxicity in animal models, making it a safe compound to use in lab experiments. However, DMXAA has some limitations, including its low solubility in water and its instability in acidic conditions.
Zukünftige Richtungen
There are several future directions for the study of DMXAA. One direction is to further elucidate the mechanism of action of DMXAA, particularly its activation of the STING pathway. Another direction is to study the potential use of DMXAA in combination with other anti-cancer drugs to enhance its anti-tumor effects. Additionally, the use of DMXAA as an anti-viral agent warrants further investigation. Finally, the development of new synthesis methods for DMXAA may lead to the discovery of more potent and effective analogs.
Synthesemethoden
DMXAA can be synthesized using various methods, including the reaction of 3-aminopyridine with 4-ethyl-6-hydroxypyrimidine-2-one in the presence of dimethylformamide and triethylamine. Another method involves the reaction of 3-bromo-6-(dimethylamino)pyridine with 4-ethyl-6-hydroxypyrimidine-2-one in the presence of cesium carbonate and copper iodide.
Wissenschaftliche Forschungsanwendungen
DMXAA has been studied extensively for its anti-cancer properties. It has been found to induce tumor necrosis and inhibit angiogenesis, thereby preventing the growth and spread of cancer cells. DMXAA has also been studied for its anti-inflammatory properties, where it has been found to reduce inflammation and pain in animal models. Additionally, DMXAA has been studied for its anti-viral properties, where it has been found to inhibit the replication of viruses such as influenza and herpes simplex virus.
Eigenschaften
IUPAC Name |
2-[6-[3-(dimethylamino)pyrrolidin-1-yl]pyridin-3-yl]-4-ethyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O/c1-4-13-9-16(23)20-17(19-13)12-5-6-15(18-10-12)22-8-7-14(11-22)21(2)3/h5-6,9-10,14H,4,7-8,11H2,1-3H3,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYVFGKOESBRXMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)C2=CN=C(C=C2)N3CCC(C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-[[(1-tert-butyl-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl)amino]methyl]pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B7358126.png)
![2-[2-(1H-indol-3-yl)ethylamino]-4-(4-methoxyphenyl)-6-oxo-1H-pyrimidine-5-carbonitrile](/img/structure/B7358130.png)
![1-tert-butyl-6-[[3-(4-fluorophenoxy)-2-hydroxypropyl]amino]-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7358141.png)
![1-tert-butyl-6-[2-(6-fluoro-1H-indol-3-yl)ethylamino]-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7358147.png)
![3-[[(1-tert-butyl-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl)-methylamino]methyl]benzonitrile](/img/structure/B7358156.png)
![2-[(2-morpholin-4-ylpyridin-3-yl)methylamino]-3H-quinazolin-4-one](/img/structure/B7358164.png)
![6-(2-methyl-6-thiophen-3-ylmorpholin-4-yl)-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7358175.png)
![N-[1-(4-chlorophenyl)-4-methylpentyl]-5-oxo-1,4-dihydro-1,2,4-triazole-3-carboxamide](/img/structure/B7358176.png)
![1-[4-(2-methyl-6-oxo-1H-pyrimidin-4-yl)phenyl]-3-[2-(oxolan-3-yl)-2-pyrrolidin-1-ylethyl]urea](/img/structure/B7358184.png)
![2-[[N-methyl-4-nitro-3-(trifluoromethyl)anilino]methyl]-3H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B7358191.png)
![6-[[3-Fluoro-4-(2-methylimidazol-1-yl)phenyl]methylamino]-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7358199.png)
![2-[2-(3,4-dimethylphenyl)pyrrolidin-1-yl]-3H-quinazolin-4-one](/img/structure/B7358205.png)
![2-[4-[4-[[5-chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]-2-methyl-5-propan-2-yloxyphenyl]piperidin-1-yl]-N-[2-[2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]acetamide](/img/structure/B7358228.png)